

2-aminohexadecanoic acid CAS number and synonyms

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Compound of Interest

Compound Name: 2-Aminohexadecanoic acid

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An In-depth Technical Guide to 2-Aminohexadecanoic Acid

This technical guide provides a comprehensive overview of **2-aminohexadecanoic acid**, covering its chemical identity, physicochemical properties, a representative synthesis protocol, and its potential biological context. This document is intended for researchers, scientists, and professionals in the field of drug development and lipid research.

Chemical Identity

CAS Number: 7769-79-1 (for the racemic mixture)[1]

Synonyms: **2-Aminohexadecanoic acid** is also known by several other names. A comprehensive list of its synonyms is provided in the table below.

Synonym	Reference
2-Aminopalmitic acid	[1]
alpha-Aminopalmitic acid	[1]
DL-2-Aminohexadecanoic acid	
2-Amino-hexadecanoic acid	[1]
C16 Lipoamino acid	[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of **2-aminohexadecanoic acid**. It is important to note that while some experimental data is available, many properties are computationally predicted.

Property	Value	Data Type	Reference
Molecular Formula	C ₁₆ H ₃₃ NO ₂	-	[1]
Molecular Weight	271.44 g/mol	-	[1]
Melting Point	~220 °C (decomposes)	Experimental	[2]
XLogP3	3.9	Computed	[1]
Hydrogen Bond Donor Count	2	Computed	
Hydrogen Bond Acceptor Count	2	Computed	
Rotatable Bond Count	14	Computed	
Topological Polar Surface Area	63.3 Å ²	Computed	
pKa (acidic)	2.25 (predicted)	Computed	
pKa (basic)	9.85 (predicted)	Computed	
Solubility	Predicted to be poorly soluble in water.	Computed	

Synthesis of 2-Aminohexadecanoic Acid

While a specific, detailed experimental protocol for the synthesis of **2-aminohexadecanoic acid** is not readily available in the literature, a common and adaptable method for the synthesis of α -amino acids is the Strecker synthesis.[3] The following is a representative protocol based on this method, starting from pentadecanal.

Reaction Scheme:

- Imine Formation: Pentadecanal reacts with ammonia to form an imine.
- Aminonitrile Formation: The imine is then treated with cyanide to form an α -aminonitrile.
- Hydrolysis: The α -aminonitrile is hydrolyzed to yield **2-aminohexadecanoic acid**.

Experimental Protocol (Representative):

- Step 1: Formation of the α -Aminonitrile
 - In a well-ventilated fume hood, dissolve 10 g of pentadecanal in 100 mL of ethanol in a round-bottom flask equipped with a magnetic stirrer.
 - Cool the solution to 0-5 °C in an ice bath.
 - Add a solution of 1.2 equivalents of ammonium chloride in 50 mL of aqueous ammonia (28%) to the flask while stirring.
 - Slowly add a solution of 1.2 equivalents of potassium cyanide in 30 mL of water to the reaction mixture. Caution: Potassium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.
 - Allow the reaction to stir at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
 - After the reaction is complete, the α -aminonitrile can be extracted with an organic solvent like diethyl ether. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
- Step 2: Hydrolysis to **2-Aminohexadecanoic Acid**
 - Transfer the crude α -aminonitrile to a round-bottom flask.
 - Add a 6 M solution of hydrochloric acid in excess.

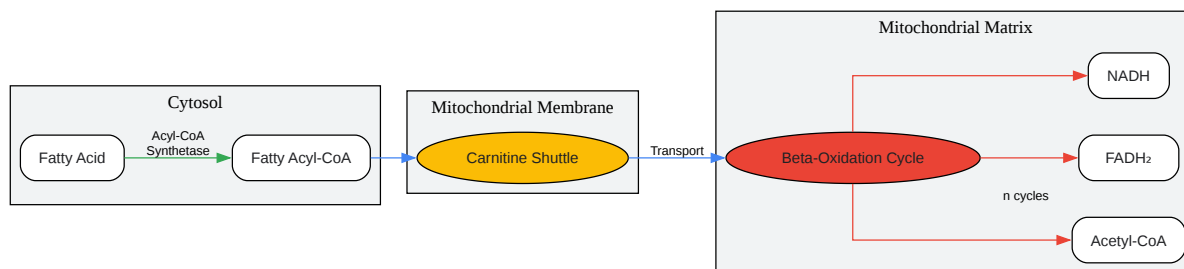
- Heat the mixture to reflux for 12-24 hours. The hydrolysis can be monitored by TLC until the starting material is no longer present.
- After cooling to room temperature, the solution is neutralized with a base (e.g., sodium hydroxide) to the isoelectric point of the amino acid to precipitate the product.
- The crude **2-aminohexadecanoic acid** is then collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol mixture).

Biological Context and Potential Signaling Pathways

Specific biological activities and signaling pathways for **2-aminohexadecanoic acid** are not well-documented in publicly available literature. However, as a long-chain alpha-amino fatty acid, its metabolic fate is likely intertwined with general amino acid and fatty acid metabolism. [4] It could potentially be a substrate for enzymes involved in the degradation of amino acids or be incorporated into lipids after deamination.

Given its structure as a saturated fatty acid with an amino group at the alpha-position, one of the fundamental metabolic pathways it could enter is a modified form of beta-oxidation for energy production. The presence of the alpha-amino group would likely require an initial deamination or transamination step before the carbon skeleton can be processed by the beta-oxidation machinery.

Below is a generalized workflow for the beta-oxidation of a saturated fatty acid, which represents a plausible metabolic fate for the carbon skeleton of **2-aminohexadecanoic acid** following deamination.



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A generalized workflow for the beta-oxidation of a fatty acid.

Conclusion

2-Aminohexadecanoic acid is a long-chain alpha-amino fatty acid for which basic chemical information is available. However, a comprehensive understanding of its biological role, specific signaling pathways, and detailed experimental data on its properties remains limited in the public domain. The provided synthesis protocol represents a standard and adaptable method for its preparation. Further research is needed to fully elucidate the biological significance and potential therapeutic applications of this and other long-chain alpha-amino fatty acids.

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